molecular formula C22H32N2O3 B5035030 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine

4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine

Cat. No.: B5035030
M. Wt: 372.5 g/mol
InChI Key: ITTXQYMKCVECMR-UHFFFAOYSA-N
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Description

4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as JNJ-1930942 and has been extensively studied for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine involves its interaction with specific receptors and ion channels in the body. This compound has been shown to block the activity of TRPV1 and P2X3 receptors, resulting in a reduction in pain perception. Additionally, this compound has been shown to inhibit the activity of certain ion channels involved in cancer progression and metastasis, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors and ion channels it interacts with. In studies investigating its activity against TRPV1 and P2X3 receptors, this compound has been shown to reduce pain perception in animal models. Additionally, this compound has been shown to inhibit the activity of certain ion channels involved in cancer progression and metastasis, leading to a potential therapeutic effect.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine in lab experiments include its potency and selectivity against specific receptors and ion channels, as well as its potential therapeutic applications. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine include further studies investigating its potential therapeutic applications, including its use in treating pain and cancer. Additionally, studies investigating its mechanism of action and potential side effects are needed to fully understand its potential as a pharmacological tool. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine involves a multi-step process that includes the reaction of 4-(2-bromoacetyl)phenol with piperidine-1-carboxamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with tetrahydro-2H-pyran-4-ylamine. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

The scientific research application of 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine is diverse and includes its use as a pharmacological tool to study the role of various receptors and ion channels in cellular and molecular processes. This compound has been shown to have potent and selective activity against certain receptors, including the transient receptor potential vanilloid 1 (TRPV1) and the P2X3 receptor, both of which are involved in pain perception. Additionally, this compound has been used in studies investigating the role of ion channels in cancer progression and metastasis.

Properties

IUPAC Name

[2-[1-(oxan-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c25-22(24-12-4-1-5-13-24)20-6-2-3-7-21(20)27-19-8-14-23(15-9-19)18-10-16-26-17-11-18/h2-3,6-7,18-19H,1,4-5,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXQYMKCVECMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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